(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine
Overview
Description
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is the enzyme ω-transaminase . This enzyme is a valuable tool in biocatalysis due to its stereospecificity and broad substrate range .
Mode of Action
The compound interacts with its target, the ω-transaminase, in a series of steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate, through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate . A ketimine is then formed, after which a hemiaminal is produced by the addition of water . Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate .
Biochemical Pathways
The biochemical pathway affected by this compound is the transamination reaction . This reaction involves the transfer of an amino group from an amino acid to a keto acid, producing a new keto acid and a new amino acid . The compound’s interaction with ω-transaminase affects this pathway by facilitating the transfer of the amino group .
Pharmacokinetics
The compound’s interaction with ω-transaminase suggests that it may be metabolized in the body through enzymatic reactions
Result of Action
The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate . This occurs through a series of reactions involving the formation of various intermediates . The ketone product is kinetically favored in the studied half-transamination reaction .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of the ω-transaminase enzyme and, consequently, the effectiveness of the compound . .
Biochemical Analysis
Biochemical Properties
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the direct catalytic asymmetric synthesis of α-chiral primary amines . This process is inspired by enzymatic transaminations, which are biochemical reactions that transfer an amino group from one molecule to another .
Molecular Mechanism
The molecular mechanism of this compound involves several steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . This process is part of the half-transamination of (S)-1-phenylethylamine to acetophenone .
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOKYXHLVQGSJQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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